Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate
CAS No.: 1217687-34-7
Cat. No.: VC2976288
Molecular Formula: C12H13ClN2O5
Molecular Weight: 300.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217687-34-7 |
|---|---|
| Molecular Formula | C12H13ClN2O5 |
| Molecular Weight | 300.69 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O5/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13/h2-4,8,10,14H,5-6H2,1H3/t8-,10-/m0/s1 |
| Standard InChI Key | WTQAJTXGFCGIAG-WPRPVWTQSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound belonging to the class of pyrrolidinecarboxylates. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis. The presence of both chloro and nitro groups on the phenoxy ring enhances its reactivity and potential biological activity, making it a valuable intermediate in various chemical syntheses .
Synthesis Methods
The synthesis of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate typically involves several steps:
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Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
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Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated pyrrolidine.
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Functional Group Modifications: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Chemical Reactions and Applications
Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
| Reaction Type | Example Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Palladium on carbon | Aminated derivatives |
| Reduction | Lithium aluminum hydride | Substituted pyrrolidines |
| Substitution | Nucleophiles (amines, thiols) | Hydrolyzed carboxylic acid derivatives |
These reactions highlight its versatility in synthetic organic chemistry and its potential as a building block for synthesizing more complex molecules .
Scientific Research Applications
This compound is being investigated for its potential as a thrombin inhibitor, which is crucial for anticoagulant therapies. Its unique structure allows it to interact with biological targets, influencing enzyme activity and receptor binding. Additionally, it serves as an intermediate in the production of herbicides and pesticides in the agrochemical industry.
Medicinal Chemistry and Biological Activity
Research indicates that Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate plays a significant role in the development of thrombin inhibitors. Its structure suggests potential interactions with various biological targets, influencing enzyme activity and receptor binding. Studies have demonstrated that derivatives of this compound exhibit significant inhibition of thrombin activity, suggesting its potential as a lead compound for developing new anticoagulant drugs.
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